PD-1-IN-17
Overview
Description
PD-1-IN-17: is a small molecule inhibitor of programmed cell death protein 1 (PD-1). It is known for its ability to inhibit the interaction between PD-1 and its ligand, programmed cell death ligand 1 (PD-L1), which plays a crucial role in the immune checkpoint pathway. This inhibition can enhance the immune response against cancer cells, making this compound a promising candidate for cancer immunotherapy .
Scientific Research Applications
Chemistry: PD-1-IN-17 is used as a tool compound in chemical research to study the PD-1/PD-L1 interaction and its inhibition. It helps in understanding the structure-activity relationship and optimizing the design of more potent inhibitors .
Biology: In biological research, this compound is used to investigate the role of PD-1 in immune regulation and its impact on various biological processes. It is also used in cell-based assays to study its effects on immune cell proliferation and activation .
Medicine: this compound has significant potential in cancer immunotherapy. By inhibiting the PD-1/PD-L1 interaction, it can enhance the immune response against cancer cells, leading to improved therapeutic outcomes. It is being evaluated in preclinical and clinical studies for its efficacy and safety in treating various cancers .
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer immunotherapies. It serves as a lead compound for the design and synthesis of more effective PD-1 inhibitors .
Mechanism of Action
Target of Action
PD-1-IN-17, also known as PD1-IN-1 or this compound free base, is an inhibitor of the programmed cell death-1 (PD-1) receptor . PD-1 is a common immunosuppressive member on the surface of T cells and plays an imperative part in downregulating the immune system and advancing self-tolerance .
Mode of Action
This compound interacts with its target, PD-1, and inhibits its function. Normally, PD-1 binds to its ligand, programmed cell death ligand 1 (PD-L1), which is overexpressed on the surface of malignant tumor cells. This binding inhibits the proliferation of PD-1-positive cells and participates in the immune evasion of tumors, leading to treatment failure . By inhibiting PD-1, this compound prevents this interaction, thereby enhancing the immune response against tumor cells .
Biochemical Pathways
The PD-1/PD-L1 pathway is a key player in the immune response. When PD-1 on immune cells interacts with PD-L1 on tumor cells, it sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against the tumor . By inhibiting PD-1, this compound disrupts this interaction, thereby enhancing the immune response against tumor cells .
Pharmacokinetics
The pharmacokinetics of immune checkpoint inhibitors, including those targeting pd-1, are subject to target-mediated drug disposition and time-varying drug clearance
Future Directions
The future directions of research into PD-1-IN-17 free base and similar compounds involve understanding the mechanisms of resistance to PD-1/PD-L1 inhibitors and developing strategies to overcome this resistance . Additionally, the development of combination therapies that include PD-1/PD-L1 inhibitors is a promising area of research .
Biochemical Analysis
Biochemical Properties
PD-1-IN-17 interacts with the PD-1/PD-L1 immune checkpoint pathway, which is a key player in immune regulation . The interaction between PD-1 and PD-L1 negatively regulates adaptive immune response, primarily by inhibiting the activity of effector T cells . By blocking this interaction, this compound can potentially enhance the immune response against cancer cells .
Cellular Effects
This compound influences various types of cells and cellular processes. It primarily affects T cells, where it can block the interaction between PD-1 and PD-L1, thereby preventing the inhibition of T cell activation and function . This can lead to an enhanced immune response against cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves blocking the interaction between PD-1 and PD-L1 . PD-1 is a receptor expressed on T cells, and PD-L1 is its ligand. When PD-1 binds to PD-L1, it sends inhibitory signals that suppress T cell activation and function . By blocking this interaction, this compound can prevent these inhibitory signals and enhance T cell activation and function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the PD-1/PD-L1 immune checkpoint pathway
Transport and Distribution
It is known that this compound targets the PD-1/PD-L1 pathway, which is involved in immune regulation .
Subcellular Localization
It is known that this compound targets the PD-1/PD-L1 pathway, which is involved in immune regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PD-1-IN-17 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: PD-1-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Comparison with Similar Compounds
PD-1/PD-L1-IN-31: A potent inhibitor of PD-1/PD-L1 interaction with a similar mechanism of action.
PD-1/PD-L1-IN-34: Another small molecule inhibitor with high binding affinity to PD-L1.
Uniqueness: PD-1-IN-17 stands out due to its high efficacy in inhibiting the PD-1/PD-L1 interaction and its favorable pharmacokinetic properties. It has shown promising results in preclinical studies, making it a valuable candidate for further development in cancer immunotherapy .
Properties
IUPAC Name |
(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNQPYBWRIETFQ-XKBZYTNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of PD-1/PD-L1 inhibition on T cell function?
A1: Inhibiting the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) prevents the suppression of T cell activity. This blockade allows for increased activation and proliferation of T cells, enhancing the immune system's ability to target and destroy cancer cells [].
Q2: How does the tumor microenvironment influence the effectiveness of PD-1/PD-L1 inhibitors?
A2: The tumor microenvironment plays a critical role in the effectiveness of PD-1/PD-L1 inhibitors []. Factors such as the presence of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) [], regulatory T cells (Tregs) [], and the expression of other immune checkpoint molecules [] can influence treatment response.
Q3: Can you elaborate on the role of MDSCs in resistance to anti-PD-1 therapy and how targeting them might enhance treatment outcomes?
A3: MDSCs are immunosuppressive cells that accumulate in the tumor microenvironment and contribute to resistance to anti-PD-1 therapy []. Preclinical studies have shown that targeting MDSCs, such as with the novel fusion protein TFF2-MSA, can enhance the therapeutic effects of anti-PD-1 therapy in colorectal cancer models []. This suggests that combining MDSC-targeting agents with anti-PD-1 therapy could be a promising strategy to overcome resistance and improve treatment outcomes.
Q4: Are there any biomarkers that can predict the efficacy of PD-1/PD-L1 inhibitors in cancer treatment?
A4: While PD-L1 expression on tumor cells is often used as a biomarker, its predictive value can vary []. Research is ongoing to identify more reliable biomarkers, including the composition of the tumor immune infiltrate, mutational burden, and the expression of other immune checkpoint molecules [, , ]. For example, a nomogram-based immunoprofile incorporating CD8+ T cells, CD33+ MDSCs, and TNM stage showed promise in predicting overall survival in colorectal cancer patients [].
Q5: What is the significance of CD8+ T cells and CD33+ MDSCs in the tumor microenvironment and their potential as prognostic biomarkers?
A5: CD8+ T cells are cytotoxic lymphocytes that play a crucial role in anti-tumor immunity, while CD33+ MDSCs are immunosuppressive cells that can hinder anti-tumor responses []. Studies have shown that a high ratio of CD8+ T cells to CD33+ MDSCs is associated with better prognosis in certain cancers []. Therefore, these cell populations and their balance within the tumor microenvironment hold potential as prognostic biomarkers and could guide treatment decisions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.